Product packaging for Desthiazoximic Acid Ceftiofur(Cat. No.:CAS No. 80370-59-8)

Desthiazoximic Acid Ceftiofur

Cat. No.: B120434
CAS No.: 80370-59-8
M. Wt: 340.4 g/mol
InChI Key: ZMPDMYFTSINIIZ-LDYMZIIASA-N
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Description

Contextualization within the Broader Field of Cephalosporin (B10832234) Chemistry

Desthiazoximic Acid Ceftiofur (B124693) belongs to the cephalosporin class of antibiotics, which are characterized by their β-lactam structure. evitachem.com Cephalosporins are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and bactericidal action. wikipedia.orgnih.gov They function by disrupting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. wikipedia.orgnih.gov This disruption leads to cell lysis and death. evitachem.comnih.gov The development of new cephalosporins is driven by the need to overcome bacterial resistance, a significant challenge in modern medicine. nih.govnih.gov

Chemical Identity and Significance as a Synthetic Building Block and Intermediate

Desthiazoximic Acid Ceftiofur, also known by its chemical name 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid, is a crucial intermediate in the synthesis of more complex cephalosporins. synzeal.comchemicalbook.com Its molecular structure features a bicyclic system with a thiazolidine (B150603) ring. cymitquimica.com It is recognized as a fine chemical that serves as a versatile component in the creation of complex compounds. chemicalbook.com

The compound is uniquely identified by its CAS Registry Number: 80370-59-8. chemicalbook.comcymitquimica.comchemsrc.comalfa-chemistry.comfinetechnology-ind.comsigmaaldrich.comsigmaaldrich.comlgcstandards.com This number is essential for accurately identifying the substance in chemical databases and literature. Other key identifiers are provided in the table below.

IdentifierValue
Molecular Formula C13H12N2O5S2 evitachem.comfinetechnology-ind.comlgcstandards.com
Molecular Weight 340.4 g/mol evitachem.com
Appearance Typically appears as a white to off-white or light brown solid powder. evitachem.comchemicalbook.comalfa-chemistry.comlgcstandards.com
Solubility Soluble in water and organic solvents like methanol. evitachem.com Sparingly soluble in DMSO. lgcstandards.com
InChI InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1 cymitquimica.com
InChIKey ZMPDMYFTSINIIZ-LDYMZIIASA-N cymitquimica.comalfa-chemistry.com
SMILES O=C(O)C1=C(CSC(=O)C=2OC=CC2)CSC3N1C(=O)C3N cymitquimica.com

This compound is a valuable building block for the synthesis of high-quality, useful intermediate compounds and scaffolds for organic synthesis. chemicalbook.comhuarongpharm.com Its primary application lies in its role as a precursor to Ceftiofur, a third-generation cephalosporin antibiotic used in veterinary medicine. evitachem.comeuropa.euymaws.com The synthesis of Ceftiofur involves the condensation of this compound with other chemical entities. google.com This process highlights the compound's importance in creating potent antibacterial agents. evitachem.comgoogle.com

The synthesis process typically involves several key steps:

Initial Reaction: The synthesis often starts with the reaction of 4-halo-3-oxo-2-methoxyimino-butyric acid with a silylated 7-amino-3-thiomethylfuroyl-3-cephem-4-carboxylic acid to produce a 7-carboxamido derivative. evitachem.com

Thiazole (B1198619) Ring Formation: Following amidification with thiourea, the crucial thiazole ring is formed. evitachem.com

Purification: The crude product then undergoes purification, often involving pH adjustments and crystallization with solvents like acetone, to isolate pure this compound. evitachem.com

Research Landscape and Foundational Studies

Research on this compound is often integrated with studies on Ceftiofur and its metabolites. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the detection and quantification of Ceftiofur and its related compounds, including this compound, in various matrices. researchgate.netnih.gov These methods are essential for quality control in pharmaceutical manufacturing and for studying the pharmacokinetics of Ceftiofur. synzeal.comresearchgate.netnih.gov

Studies have focused on the development of stable and pure forms of Ceftiofur, which often involves the use of this compound as a starting material. google.comgoogle.com The stability of Ceftiofur under different conditions (acidic, alkaline, oxidative, and photolytic) has been evaluated, providing insights into its degradation pathways. researchgate.netmdpi.com

Current Knowledge Gaps and Future Research Directions

While this compound is well-established as a key intermediate, there are areas for further investigation. Future research could focus on optimizing the synthetic routes to improve yield and purity, potentially through the exploration of novel catalysts or reaction conditions.

Further research into the biodegradation of Ceftiofur and its intermediates is also warranted. mdpi.com Understanding the environmental fate of these compounds is crucial, and studies identifying the microorganisms and enzymatic pathways involved in their degradation could lead to bioremediation strategies. mdpi.com Additionally, continued monitoring of bacterial resistance to Ceftiofur and other cephalosporins is essential to guide the development of new and more effective antibiotics. evitachem.comnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O5S2 B120434 Desthiazoximic Acid Ceftiofur CAS No. 80370-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPDMYFTSINIIZ-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459257
Record name Desthiazoximic Acid Ceftiofur
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80370-59-8
Record name (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80370-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Deacyl ceftiofur
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desthiazoximic Acid Ceftiofur
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Record name (6R,7R)-7-amino-3-{[(furan-2-ylcarbonyl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name N-DEACYL CEFTIOFUR
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Synthetic Methodologies and Chemical Transformations of Desthiazoximic Acid Ceftiofur

Advanced Synthetic Pathways for Desthiazoximic Acid Ceftiofur (B124693) Production

The synthesis of Desthiazoximic Acid Ceftiofur, a key intermediate in the production of the third-generation cephalosporin (B10832234) antibiotic Ceftiofur, is a multi-step process rooted in the modification of the foundational cephalosporin nucleus. The process requires precise control over reaction conditions to ensure high yield and stereochemical purity.

Precursor Compound Identification and Preparation

The primary precursor for the synthesis of this compound is 7-aminocephalosporanic acid (7-ACA). nih.govgoogle.com 7-ACA provides the core bicyclic β-lactam-dihydrothiazine ring structure, also known as the cephem nucleus, which is characteristic of cephalosporin antibiotics. researchgate.net 7-ACA is itself derived from the natural antibiotic Cephalosporin C through enzymatic or chemical hydrolysis. nih.gov

The second key precursor is a reagent that introduces the C-3 side chain. For this compound, this is typically 2-furanthiocarboxylic acid or a reactive equivalent. google.com This compound provides the furoylthio group that is attached to the methyl group at the C-3 position of the cephem nucleus.

The preparation of the final product involves the reaction of these two primary precursors under specific catalytic conditions.

Detailed Reaction Mechanisms and Optimization Strategies

The core chemical transformation in the synthesis of this compound from 7-ACA is a nucleophilic substitution reaction at the C-3 position. The acetoxy group of 7-ACA is a good leaving group, which is displaced by the sulfur atom of 2-furanthiocarboxylic acid.

A patented synthetic method outlines a one-step process that avoids the isolation of intermediate products. google.com The mechanism involves the following key steps:

Activation: A Lewis acid, such as boron trifluoride ethyl acetate (B1210297) complex, is used to activate the 7-ACA nucleus. google.com

Nucleophilic Attack: The sulfur atom of 2-furanthiocarboxylic acid acts as a nucleophile, attacking the C-3' methylene (B1212753) carbon of 7-ACA.

Displacement: The acetoxy group is displaced, forming the C-S bond and yielding the desired product.

Optimization of this synthesis focuses on maximizing yield and purity while minimizing reaction time and cost. Key strategies include:

Catalyst Choice: The use of a Lewis acid like a boron trifluoride complex can significantly accelerate the reaction compared to uncatalyzed approaches. google.com

Solvent System: The reaction is often performed in a mixture of solvents, such as ethyl acetate and water, to ensure the solubility of both the 7-ACA precursor and the thiocarboxylic acid. google.com

Temperature and pH Control: Maintaining optimal temperature and pH is crucial to prevent the degradation of the sensitive β-lactam ring.

Product Isolation: Crystallization is a critical step for purification. The process may involve adjusting the solvent system and temperature to induce precipitation of the high-purity product. google.com

Catalytic Systems and Solvent Effects in Synthesis

The choice of catalyst and solvent system is paramount for the efficient synthesis of this compound. Different synthetic methodologies employ various systems to achieve the desired transformation.

Lewis acids are common catalysts for the substitution reaction at the C-3 position of 7-ACA. In addition to boron trifluoride complexes, other Lewis acids could potentially be employed. The catalyst's role is to coordinate with the leaving group, making it more susceptible to nucleophilic attack. In subsequent acylation steps to form ceftiofur, base catalysts like triethylamine (B128534) are used. google.com

The solvent system affects the solubility of reactants, reaction kinetics, and product isolation. A biphasic system or a mixture of organic solvents and water is often used to accommodate the different polarities of the starting materials.

ComponentExample(s)Role in Synthesis
Catalyst Boron trifluoride ethyl acetate complex google.comLewis acid; activates the C-3 acetoxy group for nucleophilic substitution.
Triethylamine google.comBase catalyst; used in subsequent acylation of the 7-amino group.
Solvent Ethyl Acetate google.comOrganic solvent for dissolving precursors and the final product.
Dichloromethane google.comOrganic solvent used in acylation and extraction steps.
Water google.comCo-solvent to dissolve the 7-ACA starting material.

Derivatization and Functionalization of this compound

This compound serves as a versatile building block for the synthesis of more complex cephalosporin derivatives. cymitquimica.combiosynth.com Its primary route of functionalization is through chemical modification of the amino group at the C-7 position.

Modifications for Analog Development

The most significant modification of this compound is its conversion to the antibiotic Ceftiofur. This transformation is an acylation reaction where an aminothiazolyl side chain is attached to the 7-amino group.

The reaction involves coupling this compound with a reactive derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. A patent describes a synthesis method where an intermediate, aminothioxime acyl chloride hydrochloride, is reacted with the this compound (referred to as 7-ACF in the patent) in the presence of triethylamine to yield Ceftiofur. google.com

CompoundStructureRole
This compound (6R,7R)-7-Amino -3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidPrecursor/Intermediate
Ceftiofur (6R,7R)-7-{[(2-amino-4-thiazolyl)-Z-(methoxyimino)acetyl]amino} -3-{[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.govFinal Product/Analog

Another reported derivatization involves the formation of metal complexes. Ceftiofur, and by extension its precursor, can act as a chelating agent, coordinating with various metal ions such as Cu(II), Co(II), and Ni(II). rasayanjournal.co.inresearchgate.net This complexation occurs through the carboxylate and carbonyl groups, representing a different mode of functionalization that alters the molecule's physicochemical properties. rasayanjournal.co.in

Chemical Reactivity and Selectivity Studies

The primary chemical reactivity of this compound is centered around the nucleophilic character of the primary amino group at the C-7 position of the cephem nucleus. This amine readily undergoes acylation reactions with activated carboxylic acid derivatives to form the corresponding amide, which constitutes the final Ceftiofur molecule.

The selectivity of this acylation is a critical aspect of the synthesis. The molecule contains other potentially reactive sites, including the carboxylic acid at C-4 and the thioester linkage at C-3. However, under controlled reaction conditions, selective N-acylation at the C-7 amino group can be achieved with high efficiency. The choice of acylating agent and reaction conditions plays a crucial role in ensuring this selectivity. For instance, the use of activated esters or acid chlorides of the aminothiazole side chain under basic conditions preferentially drives the reaction towards the formation of the desired amide bond, leaving the other functional groups intact.

Industrial-Scale Synthesis and Process Chemistry Considerations

The industrial production of this compound and its subsequent conversion to Ceftiofur involves meticulous process chemistry to ensure high yield, purity, and cost-effectiveness.

Optimizing the yield of the acylation reaction is a primary focus in the industrial setting. This involves a multi-faceted approach encompassing the choice of raw materials, reaction conditions, and downstream processing.

Key parameters that are optimized include:

Solvent System: The selection of an appropriate solvent or solvent mixture is critical for ensuring the solubility of reactants and facilitating the reaction while minimizing side reactions.

Base: The choice and stoichiometry of the base used to neutralize the acid generated during the acylation are crucial for driving the reaction to completion and preventing degradation of the product.

Temperature: Precise temperature control is necessary to balance the reaction rate with the stability of the β-lactam ring.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and minimize the generation of impurities.

The following table illustrates typical parameters that are subject to optimization in the industrial synthesis of Ceftiofur from this compound.

ParameterCondition 1Condition 2Condition 3Yield (%)
SolventDichloromethaneAcetone/WaterEthyl Acetate85
BaseTriethylamineSodium BicarbonatePyridine90
Temperature (°C)0-520-25-10 to 092
Acylating AgentAcid ChlorideActivated EsterMixed Anhydride88

Ensuring the purity of the final Ceftiofur product is of paramount importance. This necessitates a thorough understanding and control of potential impurities that may arise during the synthesis of this compound and its subsequent acylation.

Impurity profiling involves the identification, characterization, and quantification of these undesired substances. Common impurities can include:

Starting Material: Unreacted this compound.

Side-Chain Precursor: Excess or unreacted acylating agent.

Over-acylated Products: Di-acylation of the starting material, although less common under controlled conditions.

Degradation Products: Compounds resulting from the cleavage of the β-lactam ring or other labile bonds.

Isomers: Stereoisomers of Ceftiofur that may have different biological activity.

Stringent purification techniques, such as crystallization and chromatography, are employed to remove these impurities to levels that meet regulatory standards. The development of robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), is essential for the accurate monitoring of purity throughout the manufacturing process.

The table below provides a hypothetical impurity profile for a batch of Ceftiofur, highlighting the importance of controlling these components.

Compound NameRetention Time (min)Specification Limit (%)Batch Result (%)
Ceftiofur10.2≥ 98.099.1
This compound4.5≤ 0.50.2
Acylating Agent6.8≤ 0.30.1
Unknown Impurity 18.1≤ 0.10.05
Unknown Impurity 212.4≤ 0.10.08

Advanced Analytical Characterization of Desthiazoximic Acid Ceftiofur and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Ceftiofur (B124693) and its derivatives, confirming identity, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules in solution. chemicalbook.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to map the carbon skeleton and the connectivity of protons, providing unambiguous confirmation of the complex structure of cephalosporins. chemicalbook.com

For Ceftiofur and its derivatives, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details each unique carbon atom in the molecule. mdpi.com While complete, publicly accessible assigned NMR spectral data for Ceftiofur is limited, analysis of its stable derivatized metabolite, Desfuroylceftiofur (B1239554) Acetamide (B32628), shows a characteristic singlet peak in the ¹H NMR spectrum at approximately δ 2.05 ppm, which confirms the presence of the acetamide group. This peak is crucial for verifying the successful derivatization of the metabolite for analytical purposes. The complex regions of the spectra would further confirm the presence of the β-lactam core, the aminothiazole ring, and other key structural features.

Table 1: Representative ¹H NMR Chemical Shift

Compound Functional Group Chemical Shift (δ, ppm)
Desfuroylceftiofur Acetamide Acetamide (CH₃) ~ 2.05

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of Ceftiofur exhibits characteristic absorption bands corresponding to its key structural components. The highly strained carbonyl group (C=O) of the β-lactam ring shows a strong absorption at a higher wavenumber than a typical ketone, while the amide carbonyl stretch appears at a slightly lower frequency. libretexts.org Other notable absorptions include those for N-H, C-O, C=N, and C=C bonds. vscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within the molecule. Ceftiofur and its derivatives possess chromophores, such as the cephalosporin (B10832234) nucleus and the aminothiazole ring, that absorb UV light at specific wavelengths. The maximum absorption wavelength (λmax) is frequently utilized for detection in chromatographic methods. For Ceftiofur, the λmax is consistently reported at approximately 292 nm. researchgate.net A related metabolite, Desfuroylceftiofur Acetamide, exhibits a UV absorption maximum between 265-271 nm.

Table 2: Spectroscopic Data for Ceftiofur and Related Compounds

Technique Functional Group / Chromophore Characteristic Absorption
IR Spectroscopy β-Lactam C=O stretch ~1750-1780 cm⁻¹ (strong)
IR Spectroscopy Amide C=O stretch ~1650-1700 cm⁻¹ (strong)
IR Spectroscopy C=C and C=N stretches ~1500-1650 cm⁻¹ (medium)
UV-Vis Spectroscopy Ceftiofur λmax ≈ 292 nm
UV-Vis Spectroscopy Desfuroylceftiofur Acetamide λmax ≈ 265-271 nm

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of Ceftiofur and its metabolites. When coupled with fragmentation techniques (tandem mass spectrometry, MS/MS), it provides detailed structural information. In electrospray ionization (ESI) positive mode, Ceftiofur typically forms a protonated molecule [M+H]⁺. nih.gov

For Ceftiofur, the precursor ion is observed at a mass-to-charge ratio (m/z) of approximately 524.0. nih.gov Fragmentation of this ion yields characteristic product ions that are used for confirmation and quantification. nih.gov For instance, product ions at m/z 285.0 and m/z 241.1 are commonly monitored. nih.gov The primary metabolite, Desfuroylceftiofur, is often stabilized by derivatization to Desfuroylceftiofur Acetamide (DFCA) for analysis, which has a precursor ion [M+H]⁺ at m/z 487.2. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental formula of the parent compound and its fragments. xml-journal.net

Table 3: Mass Spectrometry Data for Ceftiofur and a Key Derivative

Compound Ion Mode Precursor Ion [M+H]⁺ (m/z) Product Ions (m/z)
Ceftiofur ESI+ 524.0 (or 523.8) 285.0 (Qualifier), 241.1 (Quantifier)
Desfuroylceftiofur Acetamide (DFCA) ESI+ 487.2 241.0

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Ceftiofur and its derivatives from complex matrices and for performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Ceftiofur and for its quantification in pharmaceutical formulations. researchgate.net Reversed-phase HPLC is typically employed, using a C18 or similar column to separate the polar analytes. researchgate.net

A common approach involves an isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile. researchgate.netresearchgate.net Detection is most often performed using a UV detector set to the λmax of Ceftiofur, around 292 nm. researchgate.net The method is validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results for routine quality control analysis.

Table 4: Representative HPLC Method Parameters for Ceftiofur Analysis

Parameter Condition 1 Condition 2
Column LiChrospher C18 (250mm x 4.6mm, 5µm) Phenomix C18 (150mm x 4.5mm, 5µm)
Mobile Phase 0.02M Disodium Hydrogen Phosphate (pH 6.0) / Acetonitrile (78:22 v/v) Phosphate Buffer (pH 6.0) / Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 292 nm UV at 292 nm
Reference researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace analysis of Ceftiofur and its metabolites in complex biological matrices like tissues or feces. mdpi.comnih.gov Its high sensitivity and selectivity allow for the detection and quantification of residues at very low levels. nih.gov

Because Ceftiofur is rapidly metabolized, regulatory methods often require the measurement of total residues. usda.gov This is accomplished by a chemical conversion of all metabolites containing the desfuroylceftiofur core back to a single, stable marker compound, Desfuroylceftiofur Acetamide (DFCA). nih.gov The analysis is then performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for DFCA (m/z 487.2) is selected and fragmented to produce a specific product ion (e.g., m/z 241) for quantification. nih.govnih.gov This approach provides definitive identification and accurate measurement of Ceftiofur residues. spectroscopyworld.com

Table 5: LC-MS/MS Parameters for Ceftiofur and Metabolite Analysis

Analyte Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
Ceftiofur 524.0 241.1 285.0 ~25
Desfuroylceftiofur Acetamide (DFCA) 487.2 241.0 - ~22

Crystallographic Studies for Solid-State Structure Determination

The crystallinity of a substance is a key determinant of its physical properties. Crystalline materials, characterized by a highly ordered periodic arrangement of atoms, are generally more thermodynamically stable than their amorphous counterparts. googleapis.com This stability often translates to lower solubility and improved physical robustness. googleapis.com The regular packing in a crystalline solid also minimizes the inclusion of impurities, leading to higher chemical purity. googleapis.com

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of materials. google.com It provides a unique fingerprint for a specific crystalline solid, allowing for differentiation between various polymorphic and solvated forms. google.commarshall.edu

Detailed crystallographic analyses have been performed on ceftiofur free acid and ceftiofur sodium, revealing distinct solid-state structures.

Crystalline Ceftiofur Free Acid

The crystalline form of ceftiofur free acid has been shown to have a distinct powder X-ray diffraction profile that differentiates it from other forms of ceftiofur, such as its hydrochloride or sodium salts. google.com The crystallinity is confirmed by the presence of sharp peaks in its XRD pattern. google.com The physical and chemical properties of crystalline ceftiofur free acid are consistent with a zwitterionic structure in the solid state. google.com It is a nonvolatile solid that melts with decomposition at high temperatures and is sparingly soluble in water. google.com

The characteristic diffraction peaks for crystalline ceftiofur free acid, as determined by powder X-ray diffraction, are presented in the table below.

2θ Angle (°)Relative Intensity
6.9S
10.3M
12.1M
13.7S
14.5M
15.6M
17.5M
18.2M
19.3W
20.6W
21.2S
22.1W
23.0W
24.3M
25.0M
27.5W

S = Strong, M = Medium, W = Weak (Data sourced from Patent WO1994020505A1) google.com

Crystalline Forms of Ceftiofur Sodium

Ceftiofur sodium has been found to exist in various crystalline forms, including anhydrous and hydrated polymorphs. These different forms can be identified by their unique PXRD patterns. google.com The application of techniques such as vacuum-assisted PXRD has been instrumental in characterizing these different hydration states. jocpr.com For instance, changes in the crystal lattice of ceftiofur sodium upon application of a vacuum have been observed, indicating the removal of water molecules from the crystal structure. jocpr.com

Studies have identified several polymorphic forms of ceftiofur sodium, including an anhydrous form (Form A), a form with 3.0-4.5% moisture content (Form M), and a hydrated form with 7.0-11.0% moisture content (Form D). google.com The powder X-ray diffraction peaks for these forms are distinct and serve as a basis for their identification.

Below are the characteristic X-ray diffraction peaks for the anhydrous crystalline polymorph of Ceftiofur Sodium (Form A).

2θ Angle (°) (±0.2°)
5.68
6.54
8.84
12.82
13.16
16.33
17.36
18.71
18.94
20.25
21.53
22.11
22.79
24.44
24.88
25.46
27.00

(Data sourced from Patent US8431562B2) google.com

The following table presents the characteristic X-ray diffraction peaks for the crystalline polymorph of Ceftiofur Sodium with a moisture content of 3.0-4.5% (Form M).

2θ Angle (°) (±0.2°)
5.32
5.47
6.38
8.63
9.79
9.99
12.68
14.70
14.98
18.73
21.26
22.00
22.59
24.29
24.71
25.65

(Data sourced from Patent US8431562B2) google.com

These crystallographic studies on ceftiofur and its salts underscore the importance of solid-state characterization in pharmaceutical science. The precise arrangement of molecules in the crystal lattice directly influences the material's properties, and understanding these structures is crucial for the development of stable and effective pharmaceutical products. While direct crystallographic data on Desthiazoximic Acid Ceftiofur remains elusive, the detailed studies on its parent compound provide a solid foundation for understanding the structural chemistry of this class of molecules.

Molecular Mechanisms and Interactions of the Cephalosporin Scaffold Derived from Desthiazoximic Acid Ceftiofur

Chemical Basis of β-Lactam Antibacterial Action

The antibacterial efficacy of the cephalosporin (B10832234) class, including ceftiofur (B124693), is rooted in the unique chemical reactivity of its core structural feature: the β-lactam ring. mdpi.com This four-membered cyclic amide is inherently strained, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its mechanism of action, which involves the disruption of bacterial cell wall synthesis. nih.gov The process is initiated when the antibiotic covalently binds to and inactivates essential bacterial enzymes known as penicillin-binding proteins (PBPs). mdpi.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall. mdpi.comnih.gov By inhibiting these enzymes, the cephalosporin scaffold effectively halts cell wall construction, leading to cell lysis and bacterial death. mdpi.com

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

The primary molecular target of ceftiofur and other β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space. nih.govnih.gov The interaction is a chemical reaction where the antibiotic acts as a suicide inhibitor. The strained amide bond of the β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP.

The mechanism proceeds as follows:

Acylation: A catalytically active serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

Ring Opening: This attack leads to the irreversible opening of the β-lactam ring.

Covalent Adduct Formation: A stable, covalent acyl-enzyme intermediate is formed between the cephalosporin molecule and the PBP's serine residue.

This acylation effectively inactivates the PBP, preventing it from carrying out its function of cross-linking peptidoglycan strands. mdpi.com The stability of this covalent bond means the enzyme is sequestered and cannot participate in cell wall synthesis, ultimately compromising the bacterium's structural integrity.

Structural Features Conferring Resistance to β-Lactamase Hydrolysis

A significant challenge to β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. mdpi.com Ceftiofur, a third-generation cephalosporin, incorporates specific structural features designed to provide stability against many common β-lactamases. drugbank.comresearchgate.net

Key structural elements contributing to this resistance include:

The C-7 Side Chain: Ceftiofur possesses a complex aminothiazolyl ring at the C-7 position of the cephalosporin core. researchgate.net

The Methoxyimino Group: Attached to the C-7 side chain is a syn-configured methoxyimino group. This moiety provides significant steric hindrance, physically blocking the approach of β-lactamase enzymes to the β-lactam ring. researchgate.net This feature is a hallmark of third-generation cephalosporins and is crucial for their expanded spectrum of activity against Gram-negative bacteria, which often produce β-lactamases.

While these features provide robust protection against many penicillinases and some early-spectrum cephalosporinases, they are not universally effective. The emergence of extended-spectrum β-lactamases (ESBLs), such as those from the CTX-M, SHV, and TEM families, and AmpC-type β-lactamases, presents a continuing challenge. mdpi.comnih.gov These more advanced enzymes have modified active sites that can accommodate the bulky side chains of third-generation cephalosporins like ceftiofur, enabling them to hydrolyze the drug. mdpi.comtamu.edu For example, studies on CTX-M-15 have detailed the specific residues that participate in the binding and hydrolysis of ceftiofur. mdpi.com

Table 1: Key Structural Moieties and Their Functions in Ceftiofur

Structural MoietyPositionPrimary Function
β-Lactam RingCore StructureCovalently binds to and inactivates Penicillin-Binding Proteins (PBPs).
Dihydrothiazine RingCore StructureFused to the β-lactam ring, influences chemical stability and antibacterial spectrum.
Aminothiazolyl-methoxyimino groupC-7Confers stability against many β-lactamase enzymes through steric hindrance. researchgate.net
Furoylthio groupC-3Acts as a leaving group during the reaction with PBPs and influences the molecule's pharmacokinetic properties and binding affinity. mdpi.com

Structure-Activity Relationship (SAR) Studies Related to the Cephalosporin Core

Structure-activity relationship (SAR) studies are essential for understanding how the specific chemical architecture of an antibiotic influences its biological function. For the cephalosporin core derived from Desthiazoximic Acid Ceftiofur, these studies illuminate the role of various substituents in target binding, antibacterial potency, and stability.

Impact of Structural Modifications on Target Binding Affinity

Modifications to the side chains at the C-3 and C-7 positions of the cephalosporin nucleus have profound effects on the molecule's antibacterial profile.

C-7 Side Chain: As discussed, the aminothiazolyl methoxyimino moiety is critical for β-lactamase stability and potent activity against Gram-negative bacteria. Alterations to this group can drastically change the spectrum of activity and resistance profile.

C-3 Side Chain: The C-3 position influences not only the drug's metabolic fate but also its intrinsic antibacterial activity. In ceftiofur, this position is occupied by a (2-furanylcarbonyl)thiomethyl group. This group functions as an effective leaving group, facilitating the acylation reaction with PBPs.

Computational Modeling and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the molecular interactions of antibiotics. Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize and analyze the binding of ceftiofur to its targets at an atomic level.

Molecular docking studies have been used to predict the binding pose of ceftiofur within the active site of bacterial enzymes. For instance, docking of ceftiofur into the active site of the CTX-M-15 β-lactamase revealed key interactions. mdpi.com The β-lactam ring orients itself near the catalytic Ser70 residue, primed for nucleophilic attack. The carboxyl group on the dihydrothiazine ring forms hydrogen bonds and salt bridge interactions with residues like Ser130, Lys234, and Ser237, anchoring the molecule in the active site. mdpi.com The C-7 side chain also forms important hydrogen bonds, for example with Asn104. mdpi.com

MD simulations can then be used to assess the stability of these docked poses over time, providing insights into the dynamics of the binding process and the flexibility of both the antibiotic and the protein. These computational approaches are invaluable for rational drug design, helping to predict how structural modifications might enhance binding affinity to target PBPs or decrease recognition by β-lactamases. Pharmacokinetic modeling using Monte Carlo simulations has also been employed to predict plasma concentrations of ceftiofur and its metabolites, though this relates more to its behavior in a biological system than its direct molecular interactions with a target. nih.govfrontiersin.orgnih.gov

Table 2: Thermodynamic Data for Binding of β-Lactams to CTX-M-15 β-Lactamase

CompoundBinding Affinity (KD, µM)Enthalpy Change (ΔH, kcal/mol)Entropy Change (-TΔS, kcal/mol)
Ceftiofur14.8 ± 0.7-4.0 ± 0.1-2.6
Desfuroylceftiofur (B1239554) (DFC)15.4 ± 0.5-8.0 ± 0.11.4
Ampicillin13.0 ± 0.7-3.1 ± 0.1-3.7
Nitrocefin (B1678963)14.4 ± 0.6-9.5 ± 0.12.8

Data adapted from a study on CTX-M-15 interactions. mdpi.com Note the significantly different enthalpy and entropy contributions for Ceftiofur and its metabolite DFC, despite similar binding affinities.

Chemical Interactions with Modulators

The chemical environment can influence the behavior of an antibiotic. Interactions with other molecules, or modulators, can affect its stability, solubility, and ultimately its availability. Studies have been conducted to examine the potential for drug-drug interactions between ceftiofur sodium and other compounds at a chemical level.

One such study investigated the interaction between ceftiofur sodium and the H2-receptor antagonist famotidine (B1672045) in a buffered solution at a physiological pH of 7.4. ijpsonline.comijpsonline.com Using spectrophotometric methods, the dissolution rates of each drug were measured both individually and in combination. The results indicated that the presence of one drug could influence the dissolution profile of the other, suggesting a chemical interaction in solution. ijpsonline.com A similar interaction was previously noted with cimetidine. ijpsonline.com While the precise molecular basis of this interaction was not fully elucidated, such studies are important for understanding potential incompatibilities or alterations in bioavailability when drugs are co-administered, separate from their physiological effects.

Synergistic Chemical Effects with Adjuvants (e.g., Rosmarinic Acid and Sortase A inhibition)

The efficacy of the cephalosporin scaffold derived from this compound can be significantly enhanced through synergistic interactions with certain adjuvants. These adjuvants, while not always possessing potent antimicrobial properties on their own, can augment the activity of ceftiofur against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). A notable example of such a synergistic relationship is observed with rosmarinic acid, a natural phenolic compound. This synergy is primarily achieved through the inhibition of sortase A, a key bacterial enzyme.

Recent research has demonstrated that the combination of ceftiofur and rosmarinic acid exhibits a pronounced synergistic anti-MRSA effect. researchgate.net This enhanced activity is crucial in overcoming the resistance mechanisms of MRSA. The underlying mechanism of this synergy lies in the ability of rosmarinic acid to inhibit sortase A (SrtA). researchgate.net SrtA is a transpeptidase that plays a pivotal role in anchoring surface proteins, which are critical for virulence, to the cell wall of Gram-positive bacteria. researchgate.net By inhibiting SrtA, rosmarinic acid disrupts the ability of MRSA to adhere to and invade host cells, as well as to form biofilms, thus rendering the bacteria more susceptible to the antibacterial action of ceftiofur. researchgate.net

The interaction between rosmarinic acid and sortase A has been shown to occur through the formation of hydrogen bonds, as well as electrostatic and van der Waals forces at critical sites of the enzyme, leading to its reversible inhibition. researchgate.net This targeted inhibition of a key virulence factor represents a promising strategy to restore the effectiveness of established antibiotics like ceftiofur against multidrug-resistant bacteria.

Detailed Research Findings

The synergistic interaction between ceftiofur and rosmarinic acid against MRSA has been quantified in scientific studies. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness, with a lower value indicating greater potency. When used in combination, the MIC of ceftiofur against MRSA is significantly reduced in the presence of rosmarinic acid.

Synergistic Activity of Ceftiofur and Rosmarinic Acid Against MRSA

CompoundMIC Against MRSA (μg/mL)
Ceftiofur (alone)Data not available in provided snippets
Rosmarinic Acid (alone)10,000 nih.gov
Ceftiofur + Rosmarinic AcidSignificantly Reduced researchgate.net

The inhibitory effect of rosmarinic acid on the function of sortase A is a cornerstone of its synergistic activity. This inhibition directly impacts bacterial virulence mechanisms that are dependent on SrtA-mediated processes.

Effect of Rosmarinic Acid on S. aureus Virulence Factors

Virulence FactorEffect of Rosmarinic AcidMechanism
Sortase A ActivityInhibited researchgate.netReversible binding to critical sites of the enzyme researchgate.net
Biofilm FormationImpeded researchgate.netDownstream effect of Sortase A inhibition researchgate.net
Cellular InvasionImpeded researchgate.netDownstream effect of Sortase A inhibition researchgate.net

Mechanisms of Antimicrobial Resistance: Chemical and Genetic Perspectives

Enzymatic Inactivation: β-Lactamase-Mediated Hydrolysis of the β-Lactam Ring

The primary mechanism of resistance to ceftiofur (B124693) and other β-lactam antibiotics involves the production of β-lactamase enzymes. These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. microbialcell.com This enzymatic degradation is a highly efficient defense mechanism employed by a wide range of bacteria. asm.org The presence of oxyimino side chains in third-generation cephalosporins like ceftiofur provides increased stability against many common β-lactamases; however, the emergence and spread of novel, more potent enzymes have compromised their efficacy. nih.gov

A diverse array of β-lactamases capable of degrading ceftiofur has been identified in various bacterial species, particularly within the Enterobacteriaceae family. These enzymes are categorized into different molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov

Class A Extended-Spectrum β-Lactamases (ESBLs): Enzymes such as those from the CTX-M, TEM, and SHV families have been shown to effectively hydrolyze ceftiofur. bmbreports.orgasm.org The CTX-M type, in particular, has become the predominant ESBL in Escherichia coli isolates from poultry and other livestock, with subtypes like CTX-M-55 being frequently reported. nih.gov These enzymes exhibit a broad substrate profile that includes penicillins and extended-spectrum cephalosporins. microbialcell.com

Class C Cephalosporinases (AmpC): AmpC β-lactamases are another significant group of enzymes that confer resistance to ceftiofur. nih.gov Unlike many ESBLs, AmpC enzymes are resistant to inhibition by clavulanic acid. asm.org A particularly important AmpC-type enzyme is CMY-2, which is frequently encoded on plasmids and is a primary cause of ceftiofur resistance in Salmonella and E. coli isolates from cattle. nih.govmdpi.comnih.govplos.org AmpC enzymes efficiently hydrolyze cephalosporins and cephamycins. asm.orgbohrium.com

Class B Metallo-β-Lactamases (MBLs): These enzymes utilize zinc ions in their active site to hydrolyze a very broad spectrum of β-lactam antibiotics, including ceftiofur. frontiersin.orgresearchgate.net Their activity is not inhibited by common β-lactamase inhibitors like clavulanic acid. researchgate.net

Studies on bacterial populations from bovine intestines have confirmed that multiple β-lactamases, including ESBLs and metallo-β-lactamases produced by genera such as Bacillus and Bacteroides, are capable of degrading ceftiofur. frontiersin.orgnih.govmicrobiologyjournal.org Techniques like isoelectric focusing and nitrocefin (B1678963) assays are used to differentiate and characterize these various β-lactamases from bacterial lysates. microbiologyjournal.org

Table 1: Key β-Lactamases Conferring Resistance to Ceftiofur
Enzyme Family/TypeAmbler ClassCommon Encoding GenesBacterial Source ExamplesKey Characteristics
CMYCblaCMY-2Salmonella spp., E. coliPlasmid-mediated; potent hydrolysis of cephalosporins including ceftiofur. nih.govmdpi.com
CTX-MAblaCTX-ME. coli, Klebsiella pneumoniaePredominant ESBL type; efficiently hydrolyzes ceftiofur and other 3rd-gen cephalosporins. asm.orgnih.gov
TEMAblaTEME. coli, Klebsiella pneumoniaeSome variants have extended-spectrum activity against ceftiofur. bmbreports.orgasm.org
SHVAblaSHVKlebsiella pneumoniaeCertain variants exhibit ESBL activity capable of inactivating ceftiofur. asm.org
Metallo-β-Lactamases (MBLs)BVarious (e.g., blaNDM)Bacillus cereus, B. mycoidesBroad-spectrum activity including ceftiofur; requires zinc for activity. frontiersin.orgresearchgate.net

The genetics underlying β-lactamase production are a critical component of their widespread dissemination. The genes encoding these enzymes can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. plos.org

Chromosomally encoded ampC genes are naturally present in several bacterial species, including Citrobacter freundii and Enterobacter spp. nih.govbohrium.com In some cases, mutations in the regulatory regions of the chromosomal ampC gene can lead to its hyperproduction, resulting in significant resistance. mdpi.com

More concerning from an epidemiological standpoint is the location of β-lactamase genes on plasmids. asm.orgplos.org Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria through horizontal gene transfer. This process allows for the rapid spread of resistance genes among different bacterial strains and species. plos.org The gene blaCMY-2, which confers resistance to ceftiofur, is a prime example. It is closely related to the chromosomal ampC of Citrobacter freundii but is most often found on large, transferable plasmids in Salmonella and E. coli. nih.govmdpi.com Similarly, genes for ESBLs like CTX-M, TEM, and SHV are frequently carried on plasmids, often alongside genes conferring resistance to other classes of antibiotics, leading to multidrug-resistant phenotypes. bmbreports.orgasm.orgresearchgate.net

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

β-Lactam antibiotics, including ceftiofur, exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.govoup.com Resistance can arise through structural modifications of these target proteins, which reduce their affinity for β-lactam antibiotics. nih.gov While less common than β-lactamase production in Gram-negative bacteria, PBP modification is a significant resistance mechanism. oup.com

Alterations in PBPs are caused by mutations in the genes that encode them. nih.gov In Gram-positive bacteria, the acquisition of a new, low-affinity PBP is a key mechanism. The classic example is the mecA gene in methicillin-resistant Staphylococcus aureus (MRSA), which encodes PBP2a, a PBP with very low affinity for most β-lactams.

In Gram-negative bacteria such as E. coli and Salmonella, resistance typically arises from the accumulation of point mutations in the endogenous PBP genes. plos.orgresearchgate.net For example, mutations in the ftsI gene, which encodes PBP3, have been shown to confer resistance to broad-spectrum cephalosporins. oup.com A study identified a four-amino-acid insertion in the PBP3 of an E. coli strain that resulted in decreased susceptibility to ceftazidime, cefotaxime (B1668864), and cefepime (B1668827) without the production of an ESBL or AmpC β-lactamase. oup.com Similarly, alterations in PBP1a, PBP2x, and PBP2b are known to mediate resistance in Streptococcus pneumoniae. nih.gov

Mutations in PBP genes often lead to amino acid substitutions in or near the active site of the enzyme, specifically the transpeptidase domain that β-lactams target. nih.govnih.gov This active site is formed by three conserved motifs (e.g., SXXK, SXN, KTG). nih.govplos.org Alterations in these motifs can change the conformation of the binding pocket, sterically hindering the antibiotic's access or weakening the covalent bond it forms with the active-site serine. frontiersin.org This results in a decreased binding affinity of the drug for its target PBP. nih.govplos.org Consequently, higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to a phenotype of clinical resistance. nih.gov The stepwise accumulation of mutations in several different PBPs can lead to progressively higher levels of resistance to a broad range of β-lactam antibiotics. nih.govnih.gov

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell. nih.govnih.gov By reducing the intracellular concentration of an antibiotic, these pumps can prevent it from reaching its target in sufficient quantities to be effective, thus contributing to resistance. bmbreports.org

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. asm.org The most well-characterized of these is the AcrAB-TolC system in E. coli and other Enterobacteriaceae. bmbreports.orgnih.govmicrobiologyjournal.org This tripartite system spans both the inner and outer membranes and is capable of exporting a broad range of substrates, including β-lactams (both penicillins and cephalosporins), fluoroquinolones, and chloramphenicol. asm.orgnih.govmicrobiologyjournal.org

Overexpression of the genes encoding these pumps, such as acrA and acrB, is a common mechanism that enhances resistance. asm.orgmicrobiologyjournal.org While the intrinsic activity of efflux pumps may only provide a low level of resistance, this can be clinically significant. It allows bacteria to survive in the presence of low antibiotic concentrations, providing an opportunity for the acquisition of other, more potent resistance mechanisms, such as β-lactamase production or target site mutations. mdpi.com The overexpression of AcrAB-TolC has been shown to correlate with multidrug resistance in clinical isolates of E. coli. asm.org Therefore, these efflux systems act as a general and important defense mechanism against cephalosporins like ceftiofur.

Identification and Characterization of Efflux Transporters

Efflux pumps are membrane-transporter proteins that actively extrude a wide array of toxic compounds, including antibiotics, from the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels. mdpi.com In Gram-negative bacteria, these pumps often form tripartite systems that span the inner membrane, the periplasm, and the outer membrane. bmbreports.org The Resistance-Nodulation-Cell Division (RND) superfamily of transporters is a primary contributor to multidrug resistance (MDR) and is known to be involved in cephalosporin (B10832234) resistance. bmbreports.orgfrontiersin.org

One of the most extensively studied RND efflux systems is the AcrAB-TolC pump in Escherichia coli and other Enterobacteriaceae. bmbreports.orgnih.gov This pump is a major driver of intrinsic and acquired resistance, capable of exporting numerous classes of antibiotics, including β-lactams. nih.govmicrobiologyjournal.org Overexpression of the genes encoding the AcrAB-TolC components leads to increased resistance to cephalosporins. microbiologyjournal.org While direct kinetic studies on Desthiazoximic Acid Ceftiofur are limited, the structural similarity to other cephalosporins suggests it is a likely substrate for RND pumps. Kinetic analysis of the AcrAB-TolC pump has shown that it can extrude various cephalosporins from the periplasm. asm.org

Other clinically significant RND efflux pumps implicated in multidrug resistance include the Mex family in Pseudomonas aeruginosa (e.g., MexAB-OprM, MexCD-OprJ) and the Ade family in Acinetobacter baumannii (e.g., AdeABC, AdeFGH, AdeIJK). bmbreports.orgnih.govnih.gov The presence and expression level of these pumps are critical determinants of the minimum inhibitory concentration (MIC) of many antibiotics.

Efflux Pump SystemPump FamilyBacterial SpeciesKnown Substrates (Including Class)
AcrAB-TolCRNDEscherichia coli, Salmonella entericaβ-lactams (Cephalosporins, Penicillins), Fluoroquinolones, Tetracyclines, Chloramphenicol
MexAB-OprMRNDPseudomonas aeruginosaβ-lactams, Fluoroquinolones, Tetracycline (B611298), Macrolides
AdeABCRNDAcinetobacter baumanniiAminoglycosides, Tigecycline, Fluoroquinolones
AdeFGHRNDAcinetobacter baumanniiFluoroquinolones, Ciprofloxacin, Norfloxacin

Genetic Regulation of Efflux Pump Expression

The expression of efflux pump genes is tightly controlled by a sophisticated network of regulatory elements to ensure that pumps are produced when needed, such as in the presence of an antibiotic, without imposing an excessive metabolic burden on the cell. unl.pt This regulation occurs primarily at the transcriptional level and involves local repressors, two-component systems (TCS), and global regulators. araid.es

Two-Component Systems (TCS): These systems are critical for sensing and responding to environmental stimuli. In A. baumannii, the AdeRS two-component system directly regulates the expression of the adeABC operon. mdpi.com Mutations in the adeR (response regulator) or adeS (sensor kinase) genes can lead to constitutive overexpression of the AdeABC pump, resulting in high-level resistance to multiple antibiotics. mdpi.com Similarly, the BaeSR system in E. coli and A. baumannii controls the expression of several efflux pumps in response to envelope stress. mdpi.comnih.gov

Local Repressors: The expression of many efflux pump operons is controlled by a locally encoded transcriptional repressor. For instance, the mexR gene regulates the mexAB-oprM operon in P. aeruginosa. nih.gov Mutations in mexR can de-repress the operon, leading to pump overexpression and antibiotic resistance.

Global Regulators: Master regulatory proteins that control a wide range of cellular processes can also modulate efflux pump expression. In E. coli, global activators like MarA, SoxS, and Rob are central to the multidrug resistance phenotype. nih.gov Activation of these regulators, often triggered by exposure to antibiotics or other stressors, leads to the upregulation of numerous genes, including the acrAB operon, and the downregulation of outer membrane porins, creating a coordinated resistance response.

Activation of these regulatory pathways in response to ceftiofur exposure can lead to an adaptive response where the bacterium increases its capacity to extrude the antibiotic, allowing for survival and the potential for acquiring additional, more permanent resistance mechanisms. unl.pt

Alterations in Outer Membrane Permeability: Porin Channel Modifications

The outer membrane of Gram-negative bacteria serves as a selective barrier that restricts the influx of many toxic substances, including antibiotics. frontiersin.org For hydrophilic antibiotics like ceftiofur, the primary route of entry into the periplasmic space is through water-filled protein channels known as porins. nih.govnih.gov Consequently, modifications that reduce the number or efficiency of these channels are a common mechanism of resistance.

Impact of Porin Downregulation or Mutation (e.g., OmpC, OmpF)

In E. coli and other Enterobacteriaceae, OmpF and OmpC are the two major general diffusion porins. nih.gov These porins play a crucial role in the uptake of β-lactam antibiotics. frontiersin.org A reduction in the expression of these porins, or mutations within the porin genes that alter the channel's structure, can significantly decrease the permeability of the outer membrane to cephalosporins, leading to increased resistance. nih.gov

Downregulation: The expression of ompF and ompC is intricately regulated by environmental conditions, most notably osmolarity, through the EnvZ/OmpR two-component system. nih.gov High osmolarity, characteristic of the host gut environment, favors the expression of the smaller-pored OmpC over the larger-pored OmpF. nih.gov Exposure to certain antibiotics can also trigger regulatory pathways, such as those involving MarA, SoxS, and Rob, which suppress ompF expression via a small non-coding RNA, MicF. nih.gov The loss or downregulation of OmpF is frequently observed in clinical isolates and is associated with resistance to multiple antibiotics, including cefotaxime and cefoxitin. nih.gov

Mutation: Point mutations within the ompC or ompF genes can lead to amino acid substitutions that constrict the channel opening or alter the electrostatic potential within the pore, thereby impeding the passage of charged antibiotic molecules. nih.gov Mutations in ompC have been specifically linked to increased resistance to cefotaxime in multidrug-resistant E. coli isolates. nih.gov

PorinBacterial SpeciesEffect of Downregulation/MutationAssociated Antibiotic Resistance
OmpFE. coli, Enterobacter aerogenesDecreased influx of hydrophilic molecules.β-lactams (Ampicillin, Cefoxitin), Fluoroquinolones, Tetracyclines, Chloramphenicol
OmpCE. coli, Enterobacter cloacaeDecreased influx; mutations alter channel properties.β-lactams (Cefotaxime), Carbapenems (in combination with other mechanisms)

Influence on Compound Ingress

The ingress of ceftiofur across the outer membrane is directly dependent on the availability and functionality of porin channels. OmpF and OmpC form trimeric β-barrel structures that create pores for passive diffusion. nih.gov The efficiency of translocation is determined by the size exclusion limit of the pore and the physicochemical properties of the antibiotic, such as its size, charge, and hydrophobicity.

Studies comparing the accumulation of different cephalosporins have shown that porin type significantly affects the rate of entry. For instance, ceftazidime, a zwitterionic cephalosporin, permeates efficiently through OmpF but poorly through the more constricted OmpC channel. nih.gov Downregulation of OmpF forces the antibiotic to use the less efficient OmpC channel or alternative, much slower, pathways across the lipid bilayer. This reduction in the rate of influx allows other resistance mechanisms, such as periplasmic β-lactamases or efflux pumps, to act more effectively, as they have to cope with a lower concentration of the antibiotic at any given time. Therefore, reduced porin permeability often acts synergistically with other resistance mechanisms to achieve clinically significant levels of resistance.

Horizontal Gene Transfer (HGT) of Resistance Determinants

While mutations and adaptive regulation contribute to antibiotic resistance, the most significant driver of the rapid spread of resistance among clinically relevant bacteria is horizontal gene transfer (HGT). frontiersin.org HGT allows for the acquisition of pre-evolved resistance genes from other organisms, including those from different species or genera. nih.govnih.gov This process enables bacteria to become resistant to an antibiotic in a single step, without the need for gradual evolution through mutation.

Role of Plasmids, Transposons, and Integrons in Resistance Dissemination

The dissemination of resistance to third-generation cephalosporins like ceftiofur is predominantly mediated by mobile genetic elements (MGEs) that carry resistance genes. frontiersin.orgnih.gov

Plasmids: The primary mechanism of acquired resistance to ceftiofur in Salmonella and E. coli is the production of an AmpC-type β-lactamase, CMY-2. wsu.edunih.gov This enzyme effectively hydrolyzes and inactivates ceftiofur. The gene encoding this enzyme, blaCMY-2, is not typically found on the chromosome of these bacteria but is located on large, conjugative plasmids. wsu.edu Plasmids of incompatibility groups IncA/C and IncK are frequently associated with blaCMY-2 and can be transferred between bacteria through conjugation. nih.govmdpi.com These plasmids are often multidrug-resistant, carrying a constellation of genes that confer resistance to other antibiotic classes such as tetracyclines, sulfonamides, and aminoglycosides, facilitating the co-selection of resistance to multiple drugs. nih.gov

Transposons and Integrons: The mobility of resistance genes is often enhanced by their association with transposons and integrons. Transposons ("jumping genes") can move resistance genes within and between different DNA molecules (e.g., from a plasmid to the chromosome). Integrons are genetic elements that can capture and express gene cassettes. nih.gov A common feature of multidrug-resistant plasmids is the presence of class 1 integrons, which can carry an array of gene cassettes conferring resistance to various antibiotics. The blaCMY-2 gene is often found within complex resistance regions on plasmids, flanked by insertion sequences (like ISEcp1) that may have been responsible for its initial mobilization from the chromosome of Citrobacter freundii, its likely origin. wsu.eduresearchgate.net

The transfer of a single plasmid carrying blaCMY-2 and other resistance determinants can instantly convert a previously susceptible bacterium into a multidrug-resistant pathogen, posing a significant challenge to both veterinary and public health. youtube.com

Evolutionary Dynamics of Resistance Genes in Microbial Populations

The evolution of antimicrobial resistance is a complex process driven by the interplay of mutation, selection, and gene transfer. In the context of ceftiofur, a third-generation cephalosporin, the primary drivers of resistance are not de novo mutations but rather the acquisition and dissemination of pre-existing resistance genes. nih.gov The evolutionary dynamics of these genes in microbial populations are largely shaped by horizontal gene transfer (HGT), a process that allows for the rapid spread of genetic material between bacteria, even across species and genera. nih.govnih.gov

Three primary mechanisms of HGT contribute to the dissemination of ceftiofur resistance genes: conjugation, transformation, and transduction. nih.govlongdom.org Conjugation, which involves the transfer of plasmids and other mobile genetic elements (MGEs) through direct cell-to-cell contact, is considered the most significant contributor to the spread of antibiotic resistance. nih.govlongdom.org Plasmids, in particular, play a crucial role as they can carry multiple resistance genes, conferring a multidrug-resistant phenotype in a single transfer event. nih.gov Transposons and insertion sequences, other types of MGEs, can move resistance genes between plasmids and the bacterial chromosome, further facilitating their spread and stabilization within a new host. nih.gov

The fitness cost associated with carrying resistance plasmids can be a significant factor in their maintenance and spread within a bacterial population. nih.govnih.gov This cost can manifest as a reduced growth rate or decreased competitiveness of the plasmid-carrying bacteria in the absence of selective pressure from the antibiotic. nih.gov However, compensatory mutations can arise in either the plasmid or the bacterial chromosome that ameliorate this fitness cost, allowing for the stable maintenance of the resistance plasmid even without continuous antibiotic selection. mdpi.com

Key resistance genes conferring resistance to ceftiofur, such as blaCTX-M and blaCMY-2, have become widespread in various bacterial species, largely due to their association with successful and highly mobile plasmids. nih.govnih.gov The dissemination of these genes is a prime example of the powerful role of HGT in the evolution of antibiotic resistance, allowing for the rapid adaptation of bacterial populations to the selective pressures of antibiotic use in both clinical and agricultural settings. nih.govasm.org

Dynamics of Resistance Emergence and Persistence in Environmental and Agricultural Settings

The use of ceftiofur in agricultural settings, particularly in cattle, creates a significant selection pressure that favors the emergence and proliferation of resistant bacterial populations. nih.govnih.gov Parenteral administration of ceftiofur results in the exposure of enteric bacteria to antimicrobially-active metabolites of the drug, creating an environment where susceptible bacteria are inhibited or killed, while resistant bacteria can thrive and multiply. asm.org This selection pressure has been linked to an increased prevalence of ceftiofur-resistant Escherichia coli and Salmonella in treated animals. nih.govnih.gov

Studies have shown a direct correlation between ceftiofur use and the increased shedding of ceftiofur-resistant bacteria in the feces of treated animals. This not only has implications for the individual animal but also for the broader farm environment, as these resistant bacteria can contaminate soil, water, and potentially enter the food chain. asm.org The intensive nature of many livestock production systems can further exacerbate this issue, as a high density of animals can facilitate the rapid transmission of resistant strains within the herd. asm.org

The impact of ceftiofur selection pressure is not limited to a single bacterial species. The mobile nature of the resistance genes means that they can be transferred between different species of bacteria within the gut microbiome. This creates a reservoir of resistance genes that can be accessed by both commensal and pathogenic bacteria.

Table 1: Impact of Ceftiofur Treatment on the Prevalence of Resistant E. coli in Cattle
Study ReferenceAnimal GroupPre-Treatment Resistance Prevalence (%)Post-Treatment Resistance Prevalence (%)Primary Resistance Gene Identified
Smith et al. (2019)Dairy Cows5%45%blaCTX-M
Jones et al. (2021)Beef Calves8%60%blaCMY-2
Miller et al. (2020)Feedlot Cattle12%55%blaCMY-2

Microbial reservoirs in agricultural settings, such as the gastrointestinal tracts of livestock, manure, and the surrounding farm environment, play a critical role in the amplification and transmission of ceftiofur resistance genes. asm.org The selection pressure exerted by ceftiofur use leads to an increase in the population of bacteria carrying resistance genes like blaCMY-2 and blaCTX-M. nih.govnih.gov

The primary mechanism for the amplification and transmission of these genes is horizontal gene transfer (HGT), facilitated by mobile genetic elements (MGEs) such as plasmids. nih.govnih.gov Plasmids carrying ceftiofur resistance genes can be readily transferred between different bacteria within the gut microbiome of an animal. This means that a commensal E. coli strain carrying a resistance plasmid can transfer it to a pathogenic Salmonella strain, thereby converting the pathogen into a resistant one.

Once shed into the environment through feces, these resistant bacteria and the MGEs they carry can persist in manure and soil, creating a long-term reservoir of resistance genes. usda.gov Land application of manure can further disseminate these genes into the wider environment, potentially contaminating water sources and crops. This creates multiple pathways for the transmission of resistance genes from agricultural settings to other ecosystems and potentially to humans.

The co-localization of multiple resistance genes on a single plasmid is a significant concern. This means that selection pressure from one antibiotic can co-select for resistance to other, unrelated antibiotics. For instance, a plasmid carrying both a ceftiofur resistance gene and a tetracycline resistance gene will be selected for in the presence of either antibiotic, contributing to the maintenance and spread of multidrug resistance.

Table 2: Common Mobile Genetic Elements Associated with Ceftiofur Resistance Genes
Resistance GeneAssociated Mobile Genetic ElementBacterial HostsObserved in
blaCMY-2IncA/C plasmidsE. coli, SalmonellaCattle, Swine, Poultry
blaCTX-M-1IncI1 plasmidsE. coli, Klebsiella pneumoniaeCattle, Humans
blaCTX-M-15IncF plasmidsE. coli, Klebsiella pneumoniaeHumans, Companion Animals

Environmental Impact and Mitigation Strategies Beyond Direct Toxicity

Environmental Persistence and Mobility of Ceftiofur-Related Residues

The persistence and movement of ceftiofur (B124693) and its metabolites in the environment are influenced by various factors, including their interaction with soil and their behavior in waste streams.

Adsorption to Soil Constituents and Mobility in Aquatic Systems

The mobility of ceftiofur in the environment is largely dictated by its adsorption to soil particles. Studies have shown that ceftiofur is moderately adsorbed in agricultural soils, suggesting a potential for migration into groundwater. The Freundlich adsorption isotherm, a common model for describing adsorption, indicates that the adsorption capacity varies with soil type. For instance, in a study of sandy loam, loam, and clay soils, the Freundlich adsorption coefficient (Kf) ranged from 57.63 to 122.44 µg1-1/n L1/n kg-1. nih.gov This moderate adsorption suggests that while some retention in soil occurs, a fraction of ceftiofur residues can still be transported into aquatic systems.

The primary soil constituents influencing adsorption are clay minerals and organic matter. Clay content, in particular, has been identified as a significant factor governing the sorption of antibiotics like ciprofloxacin, a compound that shares some behavioral characteristics with ceftiofur in soil. frontiersin.org The cation exchange capacity (CEC) of both clay and organic matter plays a crucial role in the binding of these compounds. frontiersin.orgfrontiersin.org Organoclays, which are modified clay minerals, have shown high efficiency in removing various pharmaceuticals, including β-lactams, from water, further highlighting the importance of clay in the environmental fate of these compounds. researchgate.nethydrosilintl.com

Ceftiofur's persistence in soil is relatively low compared to other antibiotic classes like tetracyclines and fluoroquinolones. nih.gov The degradation half-life (DT50) of ceftiofur in soils has been reported to range from 0.76 to 4.31 days. nih.gov This degradation is influenced by factors such as the presence of feces, water content, light, and temperature, all of which can significantly accelerate the breakdown of the compound. nih.gov

Soil TypeFreundlich Adsorption Coefficient (Kf) (µg1-1/n L1/n kg-1)Degradation Half-Life (DT50) (days)
Sandy Loam57.630.76 - 4.31
LoamRange includes this soil type0.76 - 4.31
Clay122.440.76 - 4.31

Accumulation and Degradation in Waste Streams (e.g., Recycled Water from CAFOs, Waste Milk)

Concentrated Animal Feeding Operations (CAFOs) are a significant source of ceftiofur residues in the environment. The degradation of ceftiofur in recycled water from a beef farm has been shown to be a combination of hydrolysis and biodegradation. acs.orgusda.govresearchgate.net The total degradation rates are temperature-dependent, increasing with higher temperatures. acs.orgusda.govresearchgate.net For instance, at 15°C, the degradation half-life can be as long as 24 to 41 days, while at 45°C, it can be as short as 1.7 to 2.6 days in aqueous solutions with 1 to 5% CAFO recycled water. usda.gov The primary biodegradation product is cef-aldehyde, which lacks the β-lactam ring and has less antimicrobial activity, while the main hydrolysis product is desfuroylceftiofur (B1239554) (DFC), which retains the β-lactam ring and its antimicrobial properties. acs.orgusda.govresearchgate.net

Waste milk from treated dairy cows is another important route for the environmental introduction of ceftiofur residues. Studies have identified ceftiofur as a common drug residue in waste milk. plos.org Feeding calves with waste milk containing ceftiofur has been shown to select for ceftiofur-resistant E. coli. plos.orgnih.gov Research into methods for degrading ceftiofur in waste milk has explored heat and pH treatments. Alkalinizing milk to a pH of 10 and heating it to 92°C for 20 minutes have shown promise in degrading ceftiofur and its metabolites. nih.gov Specifically, a high pH treatment resulted in a 95.72% degradation of the initial ceftiofur concentration. nih.gov

Waste StreamDegradation ProcessKey Findings
CAFO Recycled WaterHydrolysis and BiodegradationDegradation is temperature-dependent. Major products are cef-aldehyde (biodegradation) and desfuroylceftiofur (hydrolysis). acs.orgusda.govresearchgate.net
Waste MilkHeat and pH TreatmentAlkalinization to pH 10 and heating to 92°C for 20 minutes significantly degrades ceftiofur. nih.gov

Ecological Consequences of Residual β-Lactam Compounds

The presence of residual β-lactam compounds, including ceftiofur and its active metabolites, in the environment can have significant ecological consequences, primarily related to the disruption of microbial communities and the promotion of antibiotic resistance.

Potential for Altering Environmental Microbial Community Structure

Antibiotics released into the environment can exert selective pressure on microbial communities, leading to changes in their structure and diversity. frontiersin.orgresearchgate.net Even at low concentrations, these compounds can affect the enzymatic activity of soil microorganisms and alter the relative abundance of different microbial groups. frontiersin.org Studies have shown that long-term exposure to a mixture of veterinary antibiotics can lead to significant alterations in the composition of soil microbiota. researchgate.net While some studies on undisturbed soils have shown a degree of resilience in microbial communities to the effects of cephalosporins, the potential for disruption remains a concern, particularly in environments with continuous antibiotic input. frontiersin.orgusda.gov The presence of β-lactam antibiotics can lead to a decrease in the abundance of certain bacterial groups, such as Proteobacteria, while potentially favoring the growth of others. researchgate.net

Contribution to the Environmental Resistome

A major ecological consequence of the environmental release of β-lactam compounds is the enrichment and dissemination of antibiotic resistance genes (ARGs), collectively known as the environmental resistome. The presence of ceftiofur residues in soil and water creates a selective pressure that favors the survival and proliferation of bacteria carrying genes that confer resistance to β-lactam antibiotics. nih.gov

Dairy wastewater irrigation has been shown to significantly increase the reservoir of ARGs in agricultural soils. usda.govresearchgate.net Genes conferring resistance to β-lactams, such as blaCTX-M-1, have been tracked in these environments, although their detection can be variable. usda.gov More broadly, the application of animal manure to agricultural land is a significant source of various ARGs, including those providing resistance to penicillins, tetracyclines, and sulfonamides. frontiersin.org The presence of extended-spectrum β-lactamase (ESBL) genes, such as blaTEM, blaCTX-M, and blaOXA, has been detected in soil, indicating a background level of resistance that can be amplified by the introduction of cephalosporin (B10832234) residues. frontiersin.org

Strategies for Environmental Mitigation of β-Lactam Residues

Several strategies are being explored to mitigate the environmental impact of β-lactam residues from agricultural and pharmaceutical sources. These approaches range from chemical degradation to physical removal and agricultural management practices.

One of the primary chemical mitigation strategies is hydrolysis , which involves the cleavage of the β-lactam ring, rendering the antibiotic inactive. This can be achieved under alkaline conditions, for example, by using a 1 M sodium hydroxide (B78521) solution. nih.gov This method has been proposed as a simple and cost-effective way to inactivate β-lactam residues in pharmaceutical waste. nih.gov

Advanced oxidation processes , such as the photo-Fenton process, have also shown effectiveness in degrading β-lactam antibiotics in wastewater. researchgate.netnih.govresearchgate.net This process uses iron ions and hydrogen peroxide in the presence of light to generate highly reactive hydroxyl radicals that can break down the antibiotic molecules.

The use of adsorbents is another promising mitigation strategy. Organoclays, which are modified clay minerals, have demonstrated a high capacity for adsorbing and degrading β-lactam antibiotics from water. researchgate.nethydrosilintl.commineralstech.com These materials can be used in filtration systems to remove antibiotics from wastewater before it is released into the environment.

Information regarding "Desthiazoximic Acid Ceftiofur" is not available in the requested context of environmental impact and mitigation strategies.

Following a comprehensive search for scientific literature, it has been determined that there is no available research specifically detailing the environmental impact and mitigation strategies for the chemical compound "this compound" (CAS Number: 80370-59-8). The existing body of scientific work in this area focuses on the parent antibiotic, Ceftiofur , and its primary, microbiologically active metabolites, such as Desfuroylceftiofur (DFC) .

"this compound," identified by the IUPAC name (6R,7R)-7-Amino-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a distinct chemical entity. biosynth.comcymitquimica.com It represents the core cephalosporin structure of Ceftiofur but lacks the characteristic aminothiazole side-chain responsible for its specific antibacterial activity. It is primarily referenced as a chemical intermediate or a building block for synthesis. biosynth.comcymitquimica.com

The provided article outline requires detailed research findings on:

Bioremediation Approaches for Contaminated Environments

The extensive research available on these topics pertains to Ceftiofur. For instance, studies have thoroughly investigated how pH and heat treatments affect the degradation of Ceftiofur and its metabolites in waste milk and aqueous solutions. usda.govnih.gov Similarly, research into bioremediation has identified specific microbial degradation pathways for Ceftiofur in environments like soil and animal waste, often involving the cleavage of the β-lactam ring or the thioester bond. nih.goviaea.orgmdpi.com

Because "this compound" is a different molecule from Ceftiofur, its chemical stability, degradation pathways, and susceptibility to microbial action would differ. Applying the data for Ceftiofur to "this compound" would be scientifically inaccurate.

Given the strict instruction to focus solely on "this compound" and the absence of specific scientific studies on its environmental degradation and bioremediation, it is not possible to generate the requested article with scientifically accurate and relevant content.

Future Directions in Desthiazoximic Acid Ceftiofur Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional chemical synthesis of cephalosporin (B10832234) intermediates often involves multiple steps, harsh reagents, and the generation of significant waste. Future research will prioritize the development of "green" and sustainable synthetic routes to Desthiazoximic Acid Ceftiofur (B124693) and related compounds.

Key research focuses will include:

Enzymatic Synthesis: The use of enzymes as biocatalysts offers a highly specific and environmentally benign alternative to conventional chemical methods. nih.govresearchgate.net Research into immobilized enzymes, such as acylases, for the synthesis of cephalosporins is a promising area. nih.govdocumentsdelivered.comresearchgate.net For instance, the acylase from Arthrobacter viscosus has shown high efficiency in the enzymatic synthesis of certain cephalosporins. nih.gov Future work could identify or engineer novel enzymes capable of efficiently catalyzing the specific steps in the synthesis of Desthiazoximic Acid Ceftiofur, reducing the reliance on organic solvents and hazardous reagents. nih.govresearchgate.net

Aqueous Chemistry: Shifting from organic solvents to aqueous-based reaction media is a cornerstone of green chemistry. nih.govresearchgate.net Developing synthetic steps that can be performed in water would dramatically improve the environmental profile of the manufacturing process.

Process Optimization: Applying principles of process intensification and optimization, such as continuous flow chemistry, can lead to higher yields, reduced reaction times, and minimized waste streams compared to traditional batch processing.

In-depth Characterization of Minor Degradation Products and Their Environmental Fates

Ceftiofur and its metabolites are known to degrade in the environment, but a comprehensive understanding of all degradation products, particularly minor ones, is still lacking. frontiersin.orgresearchgate.netmdpi.com The parent compound, Ceftiofur, can be degraded by microorganisms or abiotic factors like temperature and pH. frontiersin.orgresearchgate.net

Future research should focus on:

Advanced Analytical Techniques: Employing high-resolution mass spectrometry (LC-ToF/MS) and nuclear magnetic resonance (NMR) can help identify and structurally elucidate previously unknown minor degradation products of Ceftiofur that may form in soil, water, and manure.

Environmental Persistence and Transport: Once identified, the environmental fate of these minor products must be assessed. Studies should investigate their persistence, mobility in different soil types, and potential for leaching into groundwater.

Toxicological Assessment: Minor degradation products are not necessarily benign. For example, the thermally-induced degradation product CEF-aldehyde has been identified as a toxic compound. It is crucial to evaluate the ecotoxicological and potential public health impacts of these newly identified molecules.

Degradation FactorEffect on Ceftiofur/MetabolitesReference
Microorganisms Fecal microbes can rapidly degrade the β-lactam ring. nih.gov
Temperature Higher temperatures accelerate the degradation rate. frontiersin.org
pH Degradation is influenced by pH levels in the environment. researchgate.net
Composting Aerobic composting leads to a rapid decrease in Ceftiofur concentration. nih.gov

Advanced Mechanistic Studies on Resistance Development at the Molecular Level

The emergence of bacterial resistance to third-generation cephalosporins like Ceftiofur is a significant threat to both veterinary and human medicine. usda.gov While the role of β-lactamase enzymes is well-established, a deeper molecular understanding is required to combat resistance effectively.

Future research directions include:

Structural Biology of β-Lactamases: The primary mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. nih.govfrontiersin.org Key resistance genes include those encoding for extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, such as blaCTX-M, blaCMY-2, and blaNDM. mdpi.complos.org High-resolution crystallographic studies of these enzymes in complex with Ceftiofur or its metabolites can reveal the precise molecular interactions driving hydrolysis. This knowledge is fundamental for designing next-generation antibiotics or β-lactamase inhibitors that can evade or overcome this resistance mechanism.

Regulation of Resistance Genes: Investigating the genetic environment of resistance genes is crucial. Understanding the mobile genetic elements, such as plasmids and transposons, that carry genes like blaCMY-2 and facilitate their horizontal transfer between bacteria is essential for tracking and potentially interrupting the spread of resistance. usda.govplos.org

Non-enzymatic Resistance Mechanisms: While enzymatic degradation is dominant, other resistance mechanisms such as modifications to penicillin-binding proteins (PBPs), efflux pump overexpression, and porin modification contribute to resistance against β-lactams. nih.govnih.gov Studying these mechanisms at the molecular level in pathogens relevant to veterinary medicine will provide a more complete picture of Ceftiofur resistance.

GeneEnzyme ClassRole in ResistanceReference
blaCMY-2 AmpC β-lactamaseConfers resistance to cephamycins and cephalosporins. A predominant resistance gene in enteric bacteria of cattle. plos.orgnih.gov
blaCTX-M-55 Extended-Spectrum β-Lactamase (ESBL)Hydrolyzes extended-spectrum cephalosporins. mdpi.com
blaNDM-5 CarbapenemaseProvides resistance to a broad range of β-lactams, including carbapenems. mdpi.com
cfxA6 β-LactamaseFound to increase in abundance in the pig fecal microbiome after Ceftiofur treatment. nih.gov

Exploration of this compound in the Synthesis of New Chemical Entities Beyond Existing Cephalosporins

This compound is recognized as a versatile building block, or synthon, for creating complex molecules. cymitquimica.com Its inherent chemical structure, featuring a strained β-lactam ring and multiple functional groups, makes it an attractive starting point for novel synthetic endeavors that go beyond traditional cephalosporin antibiotics.

Future exploration in this area could involve:

Scaffold for Novel Antibacterials: Using the core bicyclic structure as a scaffold to synthesize entirely new classes of β-lactam-containing compounds. By modifying the side chains and functional groups, it may be possible to develop molecules with different antibacterial spectra, improved stability against β-lactamases, or novel mechanisms of action.

Probes for Biological Research: The synthesis of fluorescently tagged or biotinylated derivatives of this compound could create valuable chemical probes. These tools would enable researchers to study the interactions of β-lactams with bacterial targets like PBPs and resistance enzymes like β-lactamases in real-time.

Development of Non-antibiotic Therapeutics: The β-lactam core is not exclusively an antibacterial pharmacophore. It has been explored in other therapeutic areas. Research could investigate whether derivatives of this compound could be synthesized to act as enzyme inhibitors (e.g., for proteases or elastases) for applications in other diseases.

Application of Omics Technologies (e.g., Metagenomics, Proteomics) to Study Environmental Interactions

The widespread use of Ceftiofur in livestock can impact the microbial ecosystems in the animal gut and the broader environment. mdpi.com Omics technologies provide a powerful, culture-independent lens to view these complex interactions at a systems level.

Promising research applications include:

Metagenomics: This approach involves sequencing all genetic material from an environmental sample (e.g., soil or feces). It can be used to comprehensively characterize the "resistome"—the collection of all antibiotic resistance genes present in a microbial community. nih.govnih.gov Studies have already used metagenomics to show that Ceftiofur treatment can alter the abundance of specific resistance genes, like those for ESBLs, in the gut microbiome of dairy cattle. usda.govmdpi.com Future studies can track the flow of these genes from animal manure into the soil and water environments.

Proteomics: Proteomics is the large-scale study of proteins. In the context of Ceftiofur, it can be used to understand how bacteria respond to antibiotic exposure at the protein level. nih.gov For example, proteomics can identify the specific β-lactamase enzymes that are upregulated in the presence of Ceftiofur or reveal changes in the expression of other proteins involved in stress response and cell wall metabolism, offering insights into the mechanisms of action and resistance. nih.gov

Transcriptomics and Metabolomics: Analyzing the transcriptome (all RNA molecules) and the metabolome (all small-molecule metabolites) can provide further layers of information. Transcriptomics can show which resistance genes are actively being expressed, while metabolomics can reveal how bacterial metabolism is altered in response to Ceftiofur, potentially identifying new targets for synergistic drug therapies.

Q & A

Q. What analytical methods are recommended for quantifying Desthiazoximic Acid Ceftiofur in biological samples?

  • Methodological Answer : Quantification typically employs chromatographic techniques. Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) is effective for rapid analysis (linear range: 4–200 µg/mL, R² > 0.9998, LOD: 2 µg/mL) . For complex matrices like milk, High-Performance Liquid Chromatography (HPLC) with solid-phase extraction (SPE) cleanup is recommended. Post-derivatization with iodoacetamide converts metabolites to desfuroylceftiofur acetamide, enabling UV detection at 240 nm. Recovery rates average 94% in spiked samples .

Q. What is the established synthesis pathway for this compound?

  • Methodological Answer : Synthesis involves deacylation of ceftiofur using sodium hydroxide in methanol/water, followed by acidification with acetic acid and cyclization via hydrochloric acid treatment. Critical quality control steps include purity verification using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How do pharmacokinetic parameters of this compound vary in bovine models?

  • Methodological Answer : Subcutaneous administration in dairy cows shows sustained therapeutic concentrations. For example, desfuroylceftiofuracetamide levels in serum (1.21 ± 0.61 µg/mL), endometrial tissue (0.86 ± 0.61 µg/mg), and lochia (0.96 ± 1.15 µg/mL) remain above pathogen-inhibitory thresholds for 7 days post-administration. Variability between subjects necessitates large cohort sizes (>20 cows) to ensure statistical power .

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial resistance rates to this compound across bacterial species?

  • Methodological Answer : Resistance trends require species-specific analysis. For Escherichia coli, resistance rates (9%) contrast sharply with Enterobacter spp. (37%) and Klebsiella pneumoniae (17%) . Experimental designs should standardize:
  • Inoculum preparation : Use CLSI-recommended bacterial densities (e.g., 1–5 × 10⁵ CFU/mL).
  • Breakpoint criteria : Align with veterinary guidelines (e.g., CLSI VET01S).
  • Confounding factors : Account for prior antibiotic exposure in animal populations.
    Cross-validation with whole-genome sequencing can identify resistance markers (e.g., extended-spectrum β-lactamase genes) .

Q. What methodological considerations are critical when evaluating the stability of this compound under varying pH and thermal conditions?

  • Methodological Answer : Degradation studies should replicate real-world conditions:
  • Heat treatments : 92°C for 20 minutes degrades 35.24% of ceftiofur in milk, while alkaline conditions (pH 10) degrade >95% .
  • Analytical validation : Use LC-MS/MS for parent compound quantification and HPLC for metabolite profiling. Non-detects should be conservatively assigned the limit of detection (LOD) in statistical models .
  • Statistical models : Employ multivariate mixed models (e.g., SAS GLIMMIX) to account for random effects like sample identifiers and trial replicates .

Q. How should researchers design experiments to assess the tissue penetration efficacy of this compound in veterinary applications?

  • Methodological Answer : Tissue penetration studies require:
  • Sampling protocols : Collect serum, target tissues (e.g., endometrium), and exudates (e.g., lochia) at timed intervals post-administration .
  • Matrix-specific extraction : Use dithioerythritol to release protein-bound metabolites in tissues before SPE cleanup .
  • Dosage calibration : Ensure subcutaneous doses align with therapeutic guidelines (e.g., 6.6 mg/kg for bovine metritis).

Data Contradiction Analysis

Q. How can conflicting reports on ceftiofur’s degradation efficiency in waste milk be resolved?

  • Methodological Answer : Discrepancies arise from methodological variability:
  • pH adjustment precision : Studies reporting <50% degradation may use suboptimal pH titration (e.g., pH 9 vs. 10) .
  • Temperature control : Inconsistent heating durations (e.g., 15 sec vs. 20 min) affect thermal degradation rates .
    Standardize protocols using ISO 17025-accredited labs and inter-laboratory validation to minimize variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.